

An In-depth Technical Guide on Phenylmorpholine Analogs as Monoamine Releasing Agents

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Compound of Interest

Compound Name: *(R)-3-phenylmorpholine*

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Abstract

This technical guide provides a comprehensive overview of phenylmorpholine-based compounds, focusing on their role as phenmetrazine analogs and their activity as monoamine neurotransmitter releasing agents. Phenmetrazine (3-methyl-2-phenylmorpholine) is a psychostimulant with a history of use as an anorectic, acting primarily as a norepinephrine-dopamine releasing agent (NDRA).^[1] This document explores the chemical properties, pharmacology, and structure-activity relationships within this class. While specific quantitative pharmacological data for **(R)-3-phenylmorpholine** is not extensively available in peer-reviewed literature, this guide will leverage data from the parent compound, 2-phenylmorpholine, and the archetypal analog, phenmetrazine, to provide a robust framework for understanding its expected activity. Detailed experimental protocols for characterizing these compounds at monoamine transporters are provided, alongside visualizations of key pathways and workflows to support further research and development.

Introduction: The Phenylmorpholine Scaffold

The substituted phenylmorpholine chemical class gained prominence with the synthesis of phenmetrazine in 1952.^[1] Initially marketed as an appetite suppressant under the trade name Preludin, it was later withdrawn due to its significant potential for misuse.^[1] Chemically,

phenmetrazine is a substituted amphetamine where the terminal amine is incorporated into a morpholine ring.^[1] Compounds in this class primarily act as monoamine releasing agents, modulating the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, with generally weak effects on serotonin (5-HT).^{[1][2]}

This mechanism of action is central to their stimulant and anorectic effects. The rigid morpholine ring structure imparts distinct pharmacological properties compared to more flexible phenethylamines. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for designing novel compounds with tailored selectivity and potency for therapeutic applications, such as treatments for ADHD, obesity, and substance use disorders.

Chemical and Pharmacological Profile

The core structure of this class is 2-phenylmorpholine. Substitutions on the phenyl ring, the morpholine ring, and the nitrogen atom significantly alter the pharmacological profile. This guide focuses on the comparison between the parent structure and the well-characterized analog, phenmetrazine, to infer the properties of **(R)-3-phenylmorpholine**.

Data Presentation

The following tables summarize the chemical properties and in vitro pharmacology of key reference compounds.

Table 1: Chemical Properties of Phenylmorpholine Analogs

Compound Name	Parent Structure	Chemical Formula	Molar Mass (g/mol)
2-Phenylmorpholine	<chem>C10H13NO</chem>	163.220	
Phenmetrazine	3-methyl-2-phenylmorpholine	<chem>C11H15NO</chem>	177.247 ^[3]
(R)-3-Phenylmorpholine	<chem>C10H13NO</chem>	163.220	

Table 2: Comparative Monoamine Release Potency (EC₅₀ nM) in Rat Brain Synaptosomes

EC₅₀ (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. A lower value signifies higher potency.

Compound	Dopamine (DA) Release EC ₅₀ (nM)	Norepinephrine (NE) Release EC ₅₀ (nM)	Serotonin (5-HT) Release EC ₅₀ (nM)
d-Amphetamine	5.8 - 24.8	6.6 - 10.2	698 - 1,765
2-Phenylmorpholine	86	79	20,260
Phenmetrazine	70 - 131	29 - 50.4	7,765 - >10,000
Pseudophenmetrazine	1,457 ((+)- enantiomer)	514	>10,000
3- Fluorophenmetrazine	43	30	2,558 ^[4]

Data for d-Amphetamine, 2-Phenylmorpholine, Phenmetrazine, and Pseudophenmetrazine sourced from reference^{[5][6]}.

As shown in Table 2, both 2-phenylmorpholine and phenmetrazine are potent releasing agents for dopamine and norepinephrine, with significantly less activity at the serotonin transporter.^[5] This NE/DA selectivity is a hallmark of this class. The addition of a methyl group at the 3-position (phenmetrazine) appears to slightly increase norepinephrine release potency while modestly decreasing dopamine release potency compared to the parent 2-phenylmorpholine.^[5] The stereochemistry is also critical; for instance, (+)-phenmetrazine is approximately five times more potent than (-)-phenmetrazine in producing cocaine-like discriminative stimulus effects, which correlates with its greater potency as a dopamine releaser.^[7]

Visualizing Mechanisms and Workflows Signaling Pathway

The primary mechanism of action for phenmetrazine analogs is the reversal of monoamine transporter function. These compounds are substrates for the dopamine transporter (DAT) and

norepinephrine transporter (NET), leading to non-vesicular efflux of neurotransmitters from the presynaptic terminal into the synapse.[8]

Figure 1: Mechanism of Monoamine Release by Phenylmorpholines

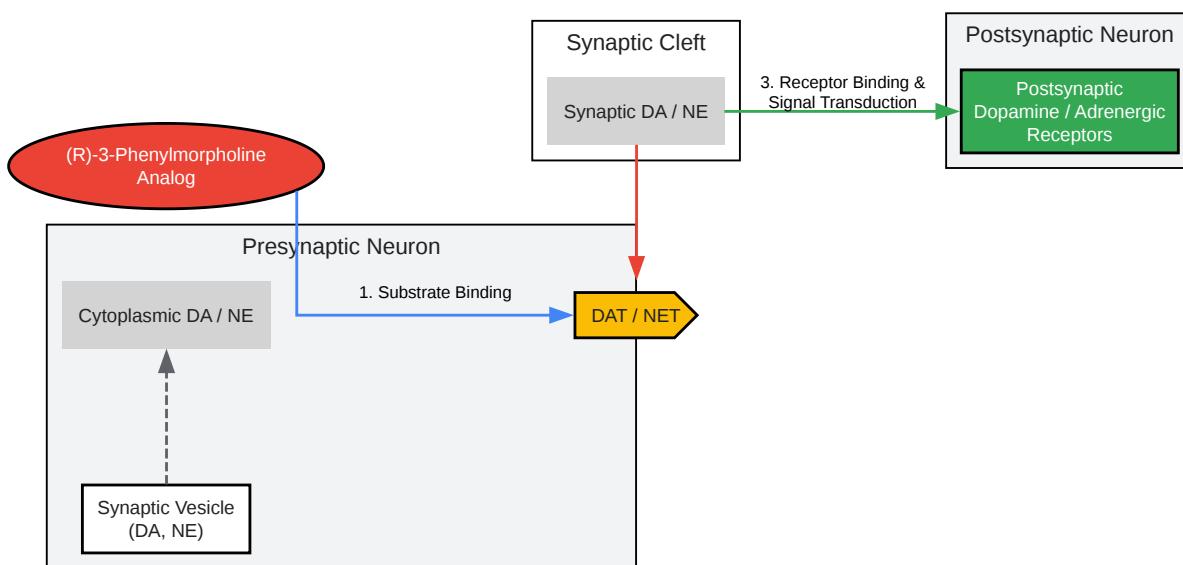
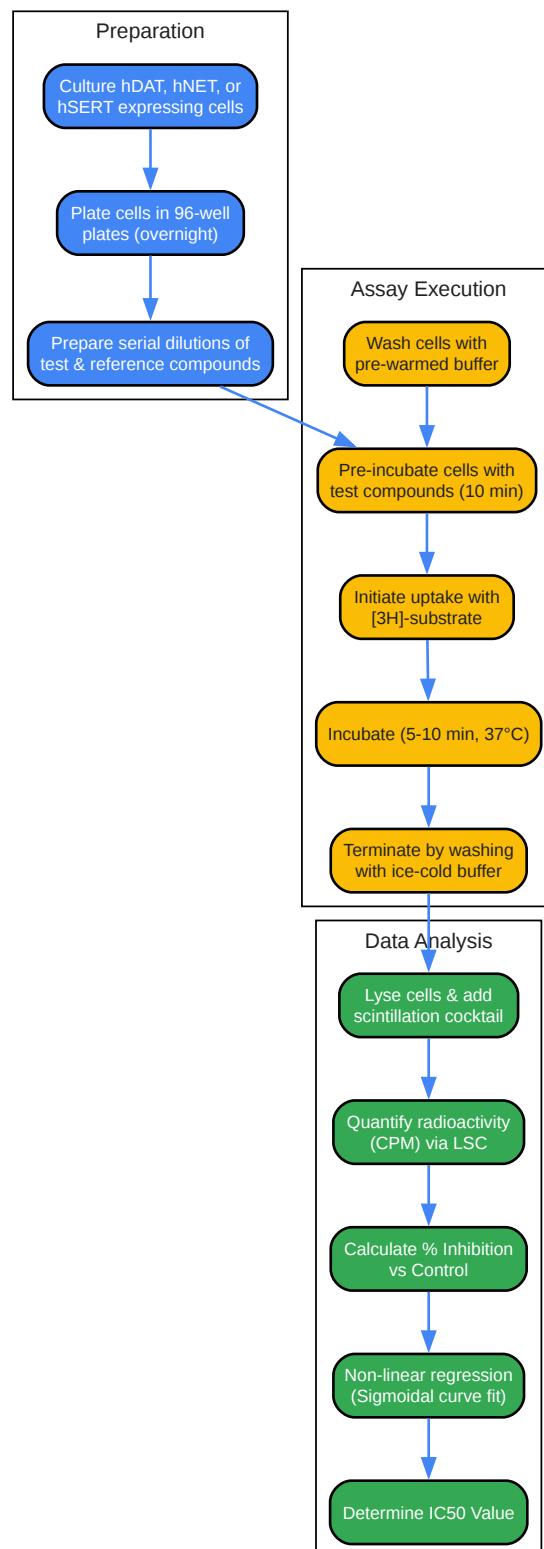


Figure 3: Workflow for Monoamine Transporter Uptake Assay

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